Alpha-Glucosidase Inhibition: Weak Activity Relative to Potent Furan-Derived Inhibitors
4-[(Furan-2-ylmethyl)amino]pentan-1-ol demonstrates weak inhibitory activity against rat intestinal alpha-glucosidase, with an IC50 of 410,000 nM (410 μM) [1]. In contrast, optimized 2,5-disubstituted furan derivatives achieve potent inhibition with IC50 values in the 2.2–6.0 μM range [2], representing an approximately 68- to 186-fold difference in potency. The compound's activity aligns closely with the weak standard inhibitor acarbose (IC50 ~452 μM) [3], underscoring its utility as a low-activity reference compound rather than a lead candidate.
| Evidence Dimension | IC50 for alpha-glucosidase inhibition |
|---|---|
| Target Compound Data | 410,000 nM (410 μM) |
| Comparator Or Baseline | Furan derivative III-16: IC50 = 2.2 μM; Acarbose: IC50 = 452 μM |
| Quantified Difference | Target is ~186-fold less potent than furan derivative III-16; ~1.1-fold less potent than acarbose |
| Conditions | Rat intestinal sucrase alpha-glucosidase, colorimetric assay using D-glucose oxidase-peroxidase method |
Why This Matters
Researchers seeking potent alpha-glucosidase inhibitors should prioritize alternative furan chemotypes, while this compound may serve as a negative control or selectivity probe.
- [1] BindingDB. BDBM50369362 (CHEMBL1169500): IC50 = 4.10E+5 nM against rat intestinal alpha-glucosidase. BindingDB. View Source
- [2] Shah S, et al. 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors. Eur J Med Chem. 2022; 239:114519. View Source
- [3] Zhao H, et al. Discovery of α-glucosidase inhibitory activity of the alkaloids from Vanderbylia robiniophila. J Enzyme Inhib Med Chem. 2023; 38(1):223-232. View Source
